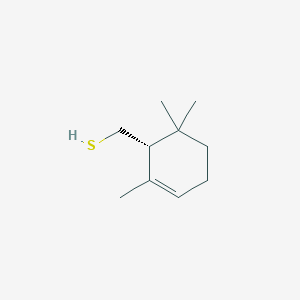
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a hexanedioyl backbone with dichloride groups and trimethyl substitutions. It is used in various synthetic processes and has notable properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with thionyl chloride, which replaces the hydroxyl groups with chlorine atoms. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- often involves large-scale chlorination processes. These processes use specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed to form hexanedioic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the dichloride groups to hydrogen atoms, resulting in the formation of hexanedioyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Hexanedioic Acid: Produced through hydrolysis.
Hexanedioyl Compounds: Resulting from reduction reactions.
Scientific Research Applications
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- involves its reactivity with nucleophiles. The dichloride groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is harnessed in synthetic processes to create a wide range of products.
Comparison with Similar Compounds
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be compared with other similar compounds, such as:
Hexanedioyl dichloride: Lacks the trimethyl substitutions, making it less sterically hindered and more reactive.
Adipoyl dichloride: Another similar compound used in polymer synthesis, but with different reactivity due to the absence of trimethyl groups.
Sebacoyl dichloride: Has a longer carbon chain, resulting in different physical properties and applications.
The uniqueness of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
89982-04-7 |
|---|---|
Molecular Formula |
C9H14Cl2O2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
(2R)-2,4,4-trimethylhexanedioyl dichloride |
InChI |
InChI=1S/C9H14Cl2O2/c1-6(8(11)13)4-9(2,3)5-7(10)12/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
FWOGWYYBHMJNRX-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC(C)(C)CC(=O)Cl)C(=O)Cl |
Canonical SMILES |
CC(CC(C)(C)CC(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




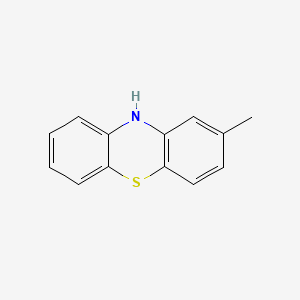

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

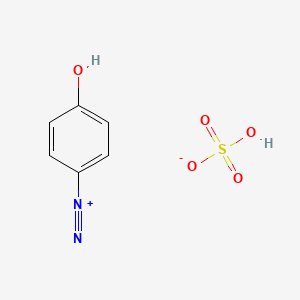

![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

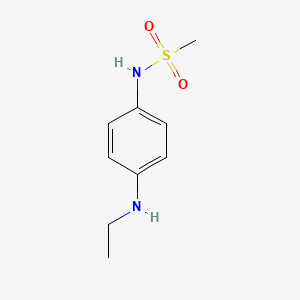
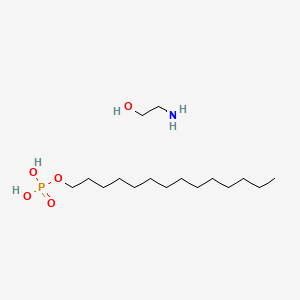
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
